Welcome to the BenchChem Online Store!
molecular formula C13H16ClN3O B1654764 5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole CAS No. 270917-08-3

5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole

Cat. No. B1654764
M. Wt: 265.74 g/mol
InChI Key: QPKABSXJDCZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07045516B1

Procedure details

Under nitrogen atmosphere, a suspension of 5-chloro-2-mercapto-7-methylbenzoxazole (70 g, 35 mol) in toluene (1.4 L) was added with homopiperazine (70 g, 0.35 mol) with stirring, and then the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to room temperature, and poured into a mixture of ethyl acetate (0.7 L) and water (0.7 L). The mixture was added dropwise with 6 N hydrochloric acid (55 mL) with stirring to adjust its pH to 7.5. The separated organic layer was washed with water (1.2 L). The remaining organic layer was added with water (1.2 L), and then added dropwise with 6 N hydrochloric acid with stirring to adjust its pH to 1–1.5. The separated aqueous layer was added with ethyl acetate (1.4 L), and then added with 5 N aqueous sodium hydroxide (180 mL) with stirring to adjust its pH to 8.0. The separated organic layer was washed with water (1.4 L), and dried anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain the title compound as a crude product (59 g). A solution of the crude product in ethyl acetate (1.2 L) was added with activated carbon (1.5 g), and the mixture was stirred for 30 minutes at room temperature. Then, the activated carbon was removed by filtration, and the solvent was evaporated under reduced pressure. The resultant solid was added with acetonitrile (177 mL), and was dissolved by warming the mixture to 60 C.° with stirring. The resultant uniform solution was left stand for cooling to room temperature over 1 hour, and then further cooled to 5 C.° The deposited crystals were collected by filtration, and dried under reduced pressure at 40 C.° for 4 hours to obtain the title compound (34 g).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
0.7 L
Type
reactant
Reaction Step Three
Name
Quantity
0.7 L
Type
solvent
Reaction Step Three
Quantity
55 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.[NH:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(OCC)(=O)C.Cl>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8]([N:13]3[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N=C(O2)S)C1)C
Name
Quantity
1.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
N1CCNCCC1
Step Three
Name
Quantity
0.7 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0.7 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
55 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
The separated organic layer was washed with water (1.2 L)
ADDITION
Type
ADDITION
Details
The remaining organic layer was added with water (1.2 L)
ADDITION
Type
ADDITION
Details
added dropwise with 6 N hydrochloric acid
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The separated aqueous layer was added with ethyl acetate (1.4 L)
ADDITION
Type
ADDITION
Details
added with 5 N aqueous sodium hydroxide (180 mL)
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
The separated organic layer was washed with water (1.4 L), and dried anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(N=C(O2)N2CCNCCC2)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.